molecular formula C26H32N4O6S B15030492 N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide

Cat. No.: B15030492
M. Wt: 528.6 g/mol
InChI Key: IYPGFVOKSINDJA-WPWMEQJKSA-N
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Description

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a benzisothiazole moiety, and a trimethoxybenzylidene hydrazine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, benzisothiazole derivatives, and trimethoxybenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]propanamide
  • N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
  • N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazino]pentanamide

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C26H32N4O6S

Molecular Weight

528.6 g/mol

IUPAC Name

N-cyclohexyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]amino]propanamide

InChI

InChI=1S/C26H32N4O6S/c1-34-21-15-18(16-22(35-2)25(21)36-3)17-27-30(14-13-24(31)28-19-9-5-4-6-10-19)26-20-11-7-8-12-23(20)37(32,33)29-26/h7-8,11-12,15-17,19H,4-6,9-10,13-14H2,1-3H3,(H,28,31)/b27-17+

InChI Key

IYPGFVOKSINDJA-WPWMEQJKSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN(CCC(=O)NC2CCCCC2)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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